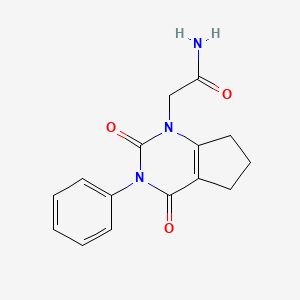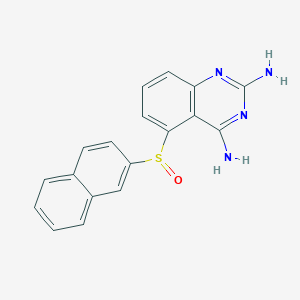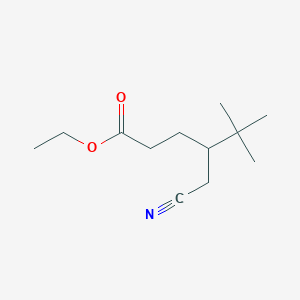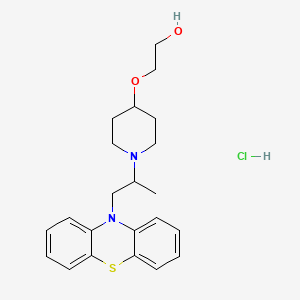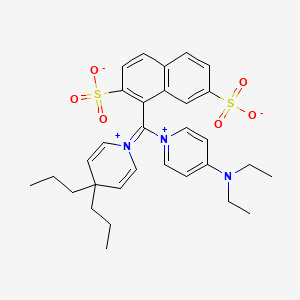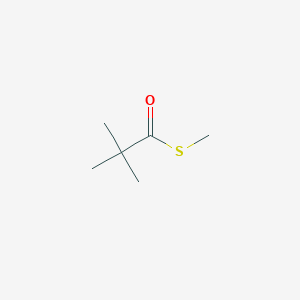
s-Methyl 2,2-dimethylpropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Methyl 2,2-dimethylpropanethioate is an organic compound with the molecular formula C6H12OS It is a thioester, which is a sulfur analog of an ester, where the oxygen atom is replaced by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Methyl 2,2-dimethylpropanethioate typically involves the reaction of 2,2-dimethylpropanoic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
2,2-dimethylpropanoic acid+methanethiol→s-Methyl 2,2-dimethylpropanethioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
s-Methyl 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thioesters or other derivatives.
Wissenschaftliche Forschungsanwendungen
s-Methyl 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of s-Methyl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release methanethiol and the corresponding carboxylic acid, which can then participate in various biochemical processes. The sulfur atom in the thioester group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
s-Methyl 2-methylpropanethioate: Similar structure but with a different alkyl group.
s-Ethyl 2,2-dimethylpropanethioate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
s-Methyl 2,2-dimethylpropanethioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its thioester group makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
42075-46-7 |
|---|---|
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
S-methyl 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C6H12OS/c1-6(2,3)5(7)8-4/h1-4H3 |
InChI-Schlüssel |
WJBZAGQFQHZMCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


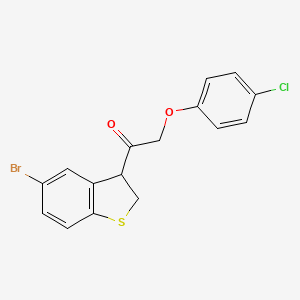
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
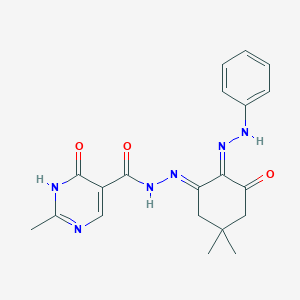
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
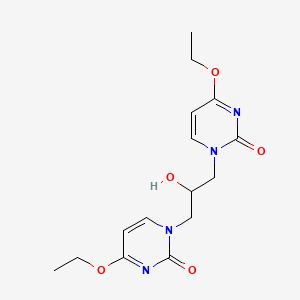
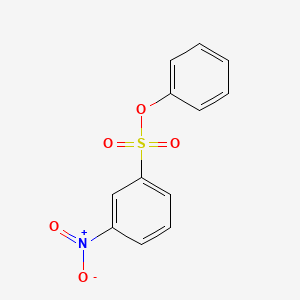

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
